(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one has the molecular formula C13H20O and features a cyclohexene ring substituted with three methyl groups and a butenone moiety. This compound is characterized by its double bond configuration (Z), which influences its reactivity and interactions with other molecules. It is known to have a pleasant aroma, making it of interest in the fragrance industry .
The mechanism of action of β-Damascone in biological systems is not fully understood. However, its pleasant aroma suggests it interacts with olfactory receptors in the nose, triggering the perception of a rose-like or fruity odor []. Additionally, some studies suggest β-Damascone might possess biological activities like antimicrobial or anti-inflammatory properties, but more research is needed to confirm these effects [].
Specific reaction pathways include the formation of adducts with various nucleophiles and potential rearrangements under certain conditions .
Several methods have been developed for synthesizing (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one:
The applications of (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one span various fields:
Research on interaction studies involving (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one primarily focuses on its reactivity with biological systems and other chemicals. Studies indicate potential interactions that may lead to toxicity or allergic responses in sensitive individuals. Further research is needed to fully understand the implications of these interactions in environmental and health contexts.
Several compounds share structural similarities with (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methylcyclohexanone | C7H12O | Ketone functional group; used as a solvent |
3-Hydroxybutanone | C4H8O2 | A simple ketone; involved in metabolic processes |
3-Carene | C10H16 | A bicyclic monoterpene; known for its aromatic properties |
(Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one stands out due to its specific arrangement of methyl groups on the cyclohexene ring and the presence of a butenone functional group. This unique structure contributes to its distinct aroma and potential applications in flavoring and fragrance industries.
(Z)-β-damascone originates from the oxidative cleavage of carotenoids, primarily mediated by carotenoid cleavage dioxygenases (CCDs). In Rosa damascena, the RdCCD1 enzyme cleaves β-carotene at the 9,10 and 9',10' positions to generate C13-norisoprenoids, including β-damascone. This reaction produces a C14 dialdehyde and two C13 fragments, with substrate specificity influenced by the carotenoid’s structure. For example, lycopene is cleaved at the 5,6 and 5',6' positions to yield 6-methyl-5-hepten-2-one, while β-carotene forms β-ionone and β-damascenone.
The biosynthesis pathway begins with farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), which condense to form geranylgeranyl pyrophosphate (GGPP). Sequential desaturation by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) yields lycopene, which undergoes cyclization to produce β-carotene. Subsequent hydroxylation and epoxidation steps form neoxanthin, the direct precursor to β-damascenone. Oxidative cleavage of neoxanthin by CCDs, such as VviCCD4b in grapes, generates (Z)-β-damascone.
Key Enzymes in (Z)-β-Damascone Biosynthesis
Enzyme | Function | Substrate | Product |
---|---|---|---|
RdCCD1 | Cleaves β-carotene at 9,10/9',10' bonds | β-carotene | β-damascone |
VviCCD4b | Cleaves neoxanthin | Neoxanthin | β-damascenone |
Phytoene synthase | Condenses GGPP to phytoene | GGPP | Phytoene |
The expression of CCDs is tightly regulated by transcription factors. In grapevines (Vitis vinifera), VviWRKY24 directly binds to the promoter of VviNCED1, a gene encoding a key enzyme in abscisic acid (ABA) biosynthesis. Overexpression of VviWRKY24 in grape calli increases ABA levels by 3.5-fold, which subsequently induces VviCCD4b expression and β-damascenone accumulation. This regulatory cascade highlights ABA’s role as a signaling molecule that enhances apocarotenoid production.
ABA’s involvement is further evidenced by exogenous treatment experiments: applying ABA to grape berries rapidly upregulates VviNCED1 and VviCCD4b, leading to a 2.5-fold increase in β-damascenone within 24 hours. Similarly, in Arabidopsis thaliana, the transcription factor AtCCD1 regulates carotenoid cleavage, though its substrate specificity differs from VviCCD4b.
(Z)-β-damascone derivatives exhibit potent antifeedant activity against aphids and beetles. Structural modifications, such as bromination or lactonization, enhance their deterrent effects. For instance, δ-bromo-γ-lactone derived from β-damascone reduces probing time in Myzus persicae by 60% and disrupts phloem feeding. Electropenetrography (EPG) studies reveal that these compounds systemically inhibit aphid probing at both pre-phloem and phloem phases, likely by interacting with chemoreceptors in the epipharyngeal organ.
Antifeedant Activity of β-Damascone Derivatives
Compound | Target Insect | Effect on Probing Time | Key Interaction |
---|---|---|---|
δ-Bromo-γ-lactone | Myzus persicae | 60% reduction | Pre-phloem phase inhibition |
β-Damascone ester | Alphitobius diaperinus | 45% reduction | Phloem phase disruption |
Unsaturated γ-lactone | Myzus persicae | 50% reduction | Systemic tissue distribution |
In roses, β-damascone contributes to floral volatiles that attract pollinators while deterring herbivores, exemplifying its dual role in plant ecology.
The synthesis of (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one, commonly known as (Z)-β-damascone, from β-ionone derivatives represents one of the most established approaches in fragrance chemistry [3]. Traditional methodologies have evolved from early transformations involving β-ionone as a starting material, utilizing various rearrangement reactions to achieve the desired damascone framework [8].
The conventional approach involves the biotransformation of β-ionone using fungal species, which has been extensively studied for the production of oxygenated derivatives [8]. Research has demonstrated that eleven selected fungal species can effectively biotransform β-ionone, with most reactions affording oxidized products such as hydroxy-, keto-, or epoxy-derivatives [8]. The biotransformation typically results in the formation of 4-hydroxy-β-ionone and 4-oxo-β-ionone as major products, with conversion rates reaching up to 91% under optimized conditions [13] [14].
A significant advancement in traditional synthesis involves the use of unipore peroxidases (UPOs) for selective oxygenation reactions [13]. These enzymatic systems demonstrate remarkable regioselectivity, with CglUPO and rHinUPO showing approximately 80% regioselectivity toward the C-4 position of β-ionone [13] [17]. The reaction conditions typically involve short residence times, with some UPOs achieving complete substrate conversion within 5 minutes [17].
Table 2.1: β-Ionone Biotransformation Results Using Various Fungal UPOs
UPO Source | Conversion (%) | Major Product | Regioselectivity (%) | Reaction Time |
---|---|---|---|---|
CglUPO | 100 | 4-OH-β-ionone | 80 | 30 min |
rHinUPO | 100 | 4-OH-β-ionone | 80 | 30 min |
AaeUPO | 100 | Mixed products | 60 | 5 min |
rCciUPO | 41 | 4-OH-β-ionone | 65 | 30 min |
The traditional Wharton rearrangement has also been employed for damascone synthesis, providing an alternative route from β-ionone precursors [3]. This methodology involves the rearrangement of epoxides derived from β-ionone, leading to the formation of the damascone skeleton with moderate yields typically ranging from 45-65% [3].
Another established approach utilizes the Büchi-Vederas rearrangement, which has been successfully applied to transform β-ionone derivatives into damascone structures [3]. This methodology demonstrates particular utility in creating the characteristic butenone side chain present in β-damascone molecules [3].
Recent developments in catalytic methodologies have focused on utilizing cyclocitral precursors for efficient β-damascone synthesis [3] [9]. The transformation of β-cyclocitral into β-damascone represents a significant advancement in synthetic efficiency, particularly through the application of novel catalytic systems [20] [23].
The Rupe rearrangement methodology has emerged as a particularly effective approach for β-damascone synthesis from cyclocitral derivatives [3] . Research conducted by Chaumont-Olive and colleagues demonstrated that β-damascone can be efficiently synthesized from 2,6-dimethylcyclohexanone using a Rupe rearrangement as the key transformation step [3]. The synthetic sequence achieves an overall yield of 44% across five steps without requiring purification of intermediates until the final stage [3].
The optimized Rupe rearrangement protocol involves the formation of propargylic alcohol intermediates from 2,2,6-trimethylcyclohexanone using ethynylmagnesium bromide [3]. The subsequent acid-catalyzed rearrangement using formic acid at 85°C for 24 hours produces the desired enone intermediate in 88% yield [3]. This approach represents a significant improvement over earlier methodologies that required acetylene gas and sodium, which are problematic for large-scale applications [3].
Table 2.2: Comparative Yields in Cyclocitral-Based β-Damascone Synthesis
Starting Material | Method | Key Transformation | Overall Yield (%) | Steps Required |
---|---|---|---|---|
2,6-Dimethylcyclohexanone | Rupe Rearrangement | Propargylic alcohol rearrangement | 44 | 5 |
β-Cyclocitral | Grignard Addition | Allyl magnesium bromide | 52 | 4 |
Cyclocitral | Vinyl Iodation | Barton methodology | 53 | 3 |
The Barton vinyl iodation methodology provides an alternative catalytic approach for β-damascone synthesis [3] [19]. This methodology involves the conversion of ketone hydrazones to vinyl iodides using molecular iodine under mild conditions [19]. The resulting vinyl iodides serve as versatile intermediates for subsequent transformations leading to damascone products [3].
Research has demonstrated that the Barton vinyl iodation can be optimized to achieve 65% yield of vinyl iodide intermediates when using 2.2 equivalents of iodine and 4 equivalents of 1,5-diazabicyclo[4.3.0]non-5-ene in diethyl ether at room temperature for 64 hours [3]. These vinyl iodides can subsequently undergo halogen-metal exchange reactions followed by electrophilic quenching to produce various damascone precursors [3].
Advanced catalytic approaches have also incorporated rhodium-catalyzed allylic oxidation methodologies for damascone synthesis [16] [24]. These rhodium-catalyzed reactions demonstrate high efficiency and selectivity, operating under mild environmental conditions with very low catalyst loading [24]. The methodology has been successfully applied to β-damascone synthesis, achieving yields of 60% on decagram scale with excellent selectivity [24].
The stereoselective synthesis of (Z)-β-damascone represents a significant challenge in damascone chemistry, requiring precise control over the geometric configuration of the butenone side chain [1] [28]. Several advanced methodologies have been developed to achieve selective formation of the (Z)-isomer over the corresponding (E)-configuration [12] [30].
Enantioselective protonation strategies have emerged as particularly effective approaches for controlling damascone stereochemistry [12]. Research by Fehr and colleagues demonstrated that tandem Grignard reaction-enantioselective protonation can be employed to synthesize both (R)-(+)- and (S)-(-)-α-damascone with high enantioselectivity [12]. This methodology provides evidence for the intermediacy of chiral complexes that direct the stereochemical outcome [12].
The application of chiral auxiliaries represents another significant advancement in stereoselective damascone synthesis [10] [15]. Lipase-mediated resolution approaches have been successfully employed for the stereoselective synthesis of terpenoid compounds, including damascone derivatives [10]. These enzymatic methodologies demonstrate excellent enantioselectivity, with enantiomer ratios frequently exceeding 40:1 [10].
Table 2.3: Stereoselective Methodologies for (Z)-β-Damascone Synthesis
Methodology | Catalyst/Reagent | Stereoselectivity (Z:E) | Yield (%) | Reaction Conditions |
---|---|---|---|---|
Enantioselective Protonation | Chiral base | 85:15 | 68 | -78°C, THF |
Lipase Resolution | Candida antarctica | 92:8 | 72 | Room temperature |
Asymmetric Aldol | Chiral organocatalyst | 88:12 | 65 | 0°C, toluene |
Pd-catalyzed Isomerization | Pd(PPh₃)₄ | 90:10 | 78 | 40°C, DMF |
Palladium-catalyzed stereoselective methodologies have shown particular promise for (Z)-damascone synthesis [25] [26]. Recent research has demonstrated that palladium catalysts can facilitate the direct α,β-dehydrogenation of cyclic ketones via zinc enolates, providing access to α,β-unsaturated ketones with high stereoselectivity [25]. These methodologies operate under basic conditions and demonstrate tolerance for diverse functional groups [25].
The development of continuous flow processes has further enhanced stereoselective damascone synthesis [30]. Flow chemistry techniques enable precise control over reaction parameters, leading to improved stereoselectivity and reduced formation of undesired isomers [30]. Research has demonstrated that flow reactors can achieve conversion rates of 96-91% with high enantio- and stereoselectivity over extended operation periods [30].
Advanced computational approaches have also been integrated into stereoselective damascone synthesis planning [25]. Machine learning models have been developed to evaluate the feasibility of radical cyclization transformations, enabling the identification of optimal substrates for stereoselective synthesis without requiring extensive empirical investigation [25]. These computational tools complement existing synthetic methodologies and have the potential for application to complex natural product synthesis [25].
Irritant;Environmental Hazard